2-Morpholinoacetanilide
Overview
Description
2-Morpholinoacetanilide is an organic compound that belongs to the class of acetanilides. It is characterized by the presence of a morpholine ring attached to the acetanilide structure. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The primary target of DG 5 is the Phosphatidylinositol 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a significant target in cancer research .
Mode of Action
DG 5, as a PI3K inhibitor, acts by inhibiting the phosphorylation of Akt (S473), a downstream effector of PI3K . This inhibition disrupts the PI3K/Akt pathway, leading to a decrease in cell proliferation and an increase in apoptosis .
Biochemical Pathways
The PI3K/Akt pathway plays a crucial role in regulating a variety of cellular processes. Akt, also known as Protein Kinase B (PKB), controls the balance between cell survival and apoptosis . The inhibition of PI3K by DG 5 leads to the dephosphorylation of Akt at both T308 and S473, consequently inducing specific G1 cell cycle arrest and apoptosis .
Pharmacokinetics
As a pi3k inhibitor, its absorption, distribution, metabolism, and excretion (adme) properties would be crucial in determining its bioavailability and therapeutic efficacy .
Result of Action
The inhibition of the PI3K/Akt pathway by DG 5 results in decreased cell proliferation and increased apoptosis, particularly in cancer cells . This can lead to a reduction in tumor growth and potentially contribute to the treatment of cancers where the PI3K/Akt pathway is dysregulated .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinoacetanilide typically involves the reaction of aniline with acetic anhydride to form acetanilide, followed by the introduction of a morpholine ring. The general reaction can be represented as follows:
Formation of Acetanilide:
Introduction of Morpholine Ring:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Morpholinoacetanilide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Morpholinoacetanilide has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Morpholinoacetanilide can be compared with other similar compounds, such as:
4’-Morpholinoacetanilide:
N-Phenylacetamide:
Uniqueness: this compound is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, stability, and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-morpholin-4-yl-N-phenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(10-14-6-8-16-9-7-14)13-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLROTDAIYBIIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00973725 | |
Record name | 2-(Morpholin-4-yl)-N-phenylethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00973725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5815-64-5 | |
Record name | 4-Morpholineacetamide, N-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005815645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Morpholin-4-yl)-N-phenylethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00973725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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